molecular formula C11H22N2O B1268235 2,5-Bis[(dimethylamino)methyl]cyclopentanone CAS No. 13290-51-2

2,5-Bis[(dimethylamino)methyl]cyclopentanone

Cat. No. B1268235
CAS RN: 13290-51-2
M. Wt: 198.31 g/mol
InChI Key: WSFGETDXBRYWCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone has been achieved through various methods. One notable method involves the solvent-free synthesis through organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal, highlighting an operationally simple and high-yield protocol (Martins & Coelho, 2019).

Molecular Structure Analysis

The molecular structure of 2,5-Bis[(dimethylamino)methyl]cyclopentanone has been elucidated through various analytical techniques. Research focusing on the bis-cyclometalating ligand and its derivatives provides insights into the selective dilithiation and formation of bimetallic complexes, revealing detailed structural information (Lagunas et al., 1998).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including its use as a precursor for ketocyanine dyes and the synthesis of different derivatives with potential biological activities. For instance, its transformation into peripheral dopamine blocking agents through aldol condensation and catalytic reduction has been documented (Jarboe et al., 1978).

Physical Properties Analysis

The physical properties of 2,5-Bis[(dimethylamino)methyl]cyclopentanone and its derivatives have been studied, including their thermal and UV stability. Notably, derivatives have shown good inhibitor properties against the thermal oxidation of polypropylene, indicating their potential as stabilizers in polymer applications (Rychlý et al., 2014).

Chemical Properties Analysis

The chemical properties of 2,5-Bis[(dimethylamino)methyl]cyclopentanone are characterized by its reactivity in various chemical environments. Its role in facilitating cyclophosphorylation of vicinal cis-diol moieties without the need for protecting group chemistry showcases its versatility in organic synthesis (Yadav & Krishnamurthy, 2019).

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, an intermediate product in the synthesis of 2,5-bis-(3,4-dimethoxybenzyl)cyclopentanone, shows properties of being an effective antagonist to low-dose hypotensive effects of dopamine (Jarboe et al., 1978).
  • A solvent-free synthesis method for 2,5Bis((dimethylamino)methylene)cyclopentanone has been developed, offering a high yield through an operationally simple and solvent-free protocol (Martins & Coelho, 2019).

Pharmaceutical and Biological Applications

  • Novel bis(pyrazole-benzofuran) hybrids containing 2,5-bis[(dimethylamino)methyl]cyclopentanone structure demonstrate significant antibacterial and cytotoxic activities, with potential implications in treating bacterial infections (Mekky & Sanad, 2020).

Polymer Science and Materials Chemistry

  • The compound shows potential in the synthesis of polymers, such as the formation of poly[2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide] with applications in conductivity and polymer research (Abd-Alla & El-Shahawy, 1992).
  • Multibranched benzylidene cyclopentanone dyes, including compounds based on 2,5-bis[(dimethylamino)methyl]cyclopentanone, have been synthesized with large two-photon absorption cross-sections, indicating potential applications in photopolymerization systems (Wu et al., 2006).

Safety And Hazards

2,5-Bis[(dimethylamino)methyl]cyclopentanone is classified as an irritant .

Future Directions

The future directions for the study of 2,5-Bis[(dimethylamino)methyl]cyclopentanone could involve the development of more efficient synthesis methods. The current methods are not straightforward and have low to moderate yields . Improving the yield and efficiency of the synthesis process could be a key area of future research .

properties

IUPAC Name

2,5-bis[(dimethylamino)methyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFGETDXBRYWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(C1=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255501
Record name 2,5-Bis[(dimethylamino)methyl]cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis[(dimethylamino)methyl]cyclopentanone

CAS RN

13290-51-2
Record name 2,5-Bis[(dimethylamino)methyl]cyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13290-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis[(dimethylamino)methyl]cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Powis, D Mustacich, A Coon - Free Radical Biology and Medicine, 2000 - Elsevier
The thioredoxins are ubiquitous proteins containing a conserved -Trp-Cys-Gly-Pro-Cys-Lys- redox catalytic site. Mammalian thioredoxin family members include thioredoxin-1 (Trx1), …
Number of citations: 551 www.sciencedirect.com
DG Covell, A Wallqvist, R Huang… - Proteins: Structure …, 2005 - Wiley Online Library
An integrated, bioinformatic analysis of three databases comprising tumor‐cell‐based small molecule screening data, gene expression measurements, and PDB (Protein Data Bank) …
Number of citations: 47 onlinelibrary.wiley.com
C Yan, D Siegel, J Newsome, A Chilloux… - Molecular …, 2012 - ASPET
Indolequinones (IQs) were developed as potential antitumor agents against human pancreatic cancer. IQs exhibited potent antitumor activity against the human pancreatic cancer cell …
Number of citations: 42 molpharm.aspetjournals.org
G Powis, WR Montfort - Annual review of biophysics and …, 2001 - annualreviews.org
▪ Abstract The mammalian thioredoxins are a family of small (approximately 12 kDa) redox proteins that undergo NADPH-dependent reduction by thioredoxin reductase and in turn …
Number of citations: 897 www.annualreviews.org

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